molecular formula C12H15NO2S B13901787 Ethyl 6-isopropyl-4H-thieno[3,2-b]pyrrole-2-carboxylate

Ethyl 6-isopropyl-4H-thieno[3,2-b]pyrrole-2-carboxylate

Cat. No.: B13901787
M. Wt: 237.32 g/mol
InChI Key: ZQRKSVOETUXMQT-UHFFFAOYSA-N
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Description

Ethyl 6-isopropyl-4H-thieno[3,2-b]pyrrole-2-carboxylate is a heterocyclic compound featuring a fused thienopyrrole core substituted with an ethyl ester at position 2 and an isopropyl group at position 4. Thienopyrrole derivatives are of significant interest in medicinal chemistry due to their diverse biological activities, including antimicrobial, antioxidant, and anti-inflammatory properties . The isopropyl and ethyl ester substituents influence its physicochemical properties, such as lipophilicity and solubility, which are critical for pharmacological applications.

Properties

Molecular Formula

C12H15NO2S

Molecular Weight

237.32 g/mol

IUPAC Name

ethyl 6-propan-2-yl-4H-thieno[3,2-b]pyrrole-2-carboxylate

InChI

InChI=1S/C12H15NO2S/c1-4-15-12(14)10-5-9-11(16-10)8(6-13-9)7(2)3/h5-7,13H,4H2,1-3H3

InChI Key

ZQRKSVOETUXMQT-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC2=C(S1)C(=CN2)C(C)C

Origin of Product

United States

Preparation Methods

Formation of the Thienopyrrole Core

  • Starting materials: Commercially available thiophene-2-carbaldehydes.
  • Reaction: Thiophene-2-carbaldehydes react with ethyl 2-azidoacetate in sodium ethoxide at 0 °C to yield 2-azido-3-(thiophen-2-yl)acrylates.
  • Cyclization: Refluxing the intermediate in o-xylene induces cyclization to form the thieno[3,2-b]pyrrole core.

This method provides good yields of the heterocyclic core and allows for diverse substitutions on the thiophene ring.

Vilsmeier-Haack Formylation

  • Purpose: To install the aldehyde group selectively at the 6-position of the thieno[3,2-b]pyrrole ring.
  • Reagents: Vilsmeier-Haack reagent (typically POCl3 and DMF).
  • Outcome: Formation of ethyl 6-formyl-4H-thieno[3,2-b]pyrrole-2-carboxylate with no alternate regioisomers detected.

This step is critical for enabling further functionalization at the 6-position.

Pyrrole Nitrogen Alkylation

  • Rationale: Alkylation at the pyrrole nitrogen is necessary before further transformations to ensure stability and activity.
  • Method: Treatment with isopropyl iodide in basic DMF conditions results in N-isopropyl substitution.
  • Notes: Methyl substitution on the pyrrole nitrogen is essential for biological activity; however, isopropyl substitution is achievable synthetically and explored for SAR studies.

Introduction of the Ethyl Carboxylate Group

  • Method: Palladium(0)-catalyzed carbonylation using carbon monoxide and triethylamine in MeOH/DMSO solvent system installs the ester moiety.
  • Alternative: Direct esterification or Suzuki-Miyaura coupling with vinyl or isopropenyl boronic acids followed by reduction can yield ethyl or isopropyl derivatives at the 6-position.

Synthetic Variations and Functional Group Transformations

The synthetic route allows for diverse modifications to the thiophene ring and the pyrrole nitrogen, enabling structure-activity relationship (SAR) exploration:

Step/Transformation Reagents/Conditions Outcome/Notes
Methoxy substitution at 2-position Sodium methoxide, CuI, reflux in 1,4-dioxane Yields 2-methoxy derivative
Acetamide substitution Copper catalysis with acetamide NHAc derivative obtained
Nitrile substitution CuCN in DMF at elevated temperature Nitrile analogue synthesized
Methyl ketone formation at 6-position Methyl Grignard addition + IBX oxidation Enables further pyridazinone ring modifications
Sulfur substitutions (thiol ether, sulfoxide, sulfone) NaSCH3, CuBr, mCPBA oxidation Provides sulfur-functionalized analogues

These modifications demonstrate the versatility of the synthetic route for generating analogues with varied pharmacological profiles.

Detailed Research Findings and Analysis

Regioselectivity and Yield Considerations

  • The Vilsmeier-Haack formylation proceeds regioselectively at the 6-position without competing formylation at other sites.
  • Alkylation of the pyrrole nitrogen is optimized in basic DMF with alkyl iodides to achieve high yields.
  • Suzuki-Miyaura coupling reactions provide a robust method for introducing alkyl groups at the 6-position when suitable substituted thiophene-2-carbaldehydes are unavailable.
  • Attempts to introduce nitro groups at the 2-position of the thiophene ring faced challenges due to instability and side reactions; nitration was more successful post-aldehyde installation at the 6-position.

Structure-Activity Relationship (SAR) Insights

  • The methyl group on the pyrrole nitrogen is critical for biological activity; substitution with ethyl or isopropyl groups reduces activity.
  • The benzyl substituent on the amide nitrogen is essential; phenyl or pentyl substitutions lead to loss of potency.
  • Modifications on the pyridazinone ring, such as methylation at the 6-position or conversion to pyrimidinone, generally decrease activity.

Summary Table of Key Synthetic Steps

Step No. Reaction Type Reagents/Conditions Product/Intermediate Yield/Notes
1 Azidoacrylate formation Thiophene-2-carbaldehyde + ethyl 2-azidoacetate + NaOEt (0 °C) 2-azido-3-(thiophen-2-yl)acrylate Good yield
2 Cyclization Reflux in o-xylene Thieno[3,2-b]pyrrole core Good yield
3 Vilsmeier-Haack formylation POCl3/DMF Ethyl 6-formyl-4H-thieno[3,2-b]pyrrole-2-carboxylate Regioselective, high yield
4 Pyrrole N-alkylation Isopropyl iodide, basic DMF N-isopropyl substituted thieno[3,2-b]pyrrole High yield
5 Esterification/Carbonylation Pd(0), CO, Et3N, MeOH/DMSO Ethyl carboxylate final product Efficient, scalable

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-isopropyl-4H-thieno[3,2-b]pyrrole-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the ester group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or alcohols can react with the ester group under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols or other reduced derivatives.

    Substitution: Amides or esters with different alkyl or aryl groups.

Scientific Research Applications

Ethyl 6-isopropyl-4H-thieno[3,2-b]pyrrole-2-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 6-isopropyl-4H-thieno[3,2-b]pyrrole-2-carboxylate involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes or receptors, modulating their activity. For example, thieno[3,2-b]pyrrole derivatives have been shown to inhibit lysine-specific demethylases, which play a role in gene regulation and cancer progression . The exact pathways and molecular targets can vary depending on the specific biological context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The compound’s structural analogs differ in substituents, heterocyclic cores, and biological activities. Below is a comparative analysis:

Table 1: Key Structural and Functional Comparisons
Compound Name Core Structure Substituents Biological Activity Key Reference
Ethyl 6-isopropyl-4H-thieno[3,2-b]pyrrole-2-carboxylate Thieno[3,2-b]pyrrole -COOEt (C2), -iPr (C6) Not explicitly reported (analogs show antimicrobial/antioxidant)
3,4-Diacetyl-2-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid methyl ester Thieno[3,2-b]pyrrole -COOMe (C5), -Ac (C3, C4), -Me (C2) Antimicrobial, antioxidant
Ethyl 2-amino-5-benzoyl-1H-pyrrole-3-carboxylate Pyrrole -COOEt (C3), -NH₂ (C2), -Bz (C5) Precursor to thioxopyrimidines (e.g., compound 56)
Pyrrole-2-carboxylate derivatives (e.g., [7a–h]) Pyrrole Varied benzyl/alkyl groups Antimycobacterial (MIC: 12.5 μg/mL vs. M. tuberculosis)
Ethyl 2-amino-6-Boc-4,7-dihydrothieno[2,3-c]pyridine-3(5H)-carboxylate Thieno[2,3-c]pyridine -Boc (C6), -NH₂ (C2), -COOEt (C3) No direct activity reported (structural similarity: 0.86)

Impact of Substituents on Bioactivity

  • Isopropyl vs. Benzoyl Groups: The isopropyl group in the target compound enhances lipophilicity compared to the benzoyl group in ethyl 2-amino-5-benzoyl-1H-pyrrole-3-carboxylate . This may improve membrane permeability, though direct bioactivity data for the target compound is lacking.
  • Ester Variations: Ethyl esters (as in the target compound) vs. methyl esters (e.g., 3,4-diacetyl derivative in ) influence metabolic stability.
  • Heterocyclic Core Differences: Thienopyrroles (target compound) vs. pyrroles () exhibit distinct electronic profiles. Pyrrole derivatives in demonstrated antimycobacterial activity, suggesting that the thienopyrrole core could be optimized for similar targets .

Biological Activity

Ethyl 6-isopropyl-4H-thieno[3,2-b]pyrrole-2-carboxylate is a compound of significant interest due to its diverse biological activities. This article explores its synthesis, biological effects, structure-activity relationships (SAR), and potential therapeutic applications based on various research findings.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves the reaction of thiophene derivatives with ethyl 2-azidoacetate, followed by cyclization to form the thienopyrrole core. This compound features a thieno[3,2-b]pyrrole ring system, which is known for its biological activity. The introduction of an isopropyl group at the 6-position enhances its pharmacological profile by affecting its interaction with biological targets.

Antitumor Properties

Research has indicated that derivatives of thieno[3,2-b]pyrroles exhibit promising antitumor activity. For instance, compounds related to this compound have shown moderate anti-tumor properties against various human cancer cell lines such as HCT116 (colon), MCF7 (breast), and HEPG2 (liver) when compared to standard chemotherapeutics like Doxorubicin .

The biological activity of this compound is largely attributed to its ability to inhibit specific protein kinases. For example, studies have highlighted its role in inhibiting the colony-stimulating factor-1 receptor (CSF1R), which is critical for macrophage differentiation and survival. The inhibition of CSF1R has been linked to potential therapeutic benefits in inflammatory diseases and certain cancers .

Structure-Activity Relationship (SAR)

The SAR studies reveal that modifications to the thienopyrrole structure significantly impact biological activity. For instance:

Modification Effect on Activity
Methylation at N-4Increased CSF1R inhibitory activity
Substitution on the pyrrole ringEssential for maintaining potency
Alterations at the 6-positionCritical for retaining biological function

These findings suggest that specific structural features are crucial for enhancing the efficacy of thieno[3,2-b]pyrrole derivatives in therapeutic applications.

Case Studies and Research Findings

Several studies have focused on the pharmacological evaluation of thieno[3,2-b]pyrrole derivatives:

  • Inhibition of CSF1R : A study reported that certain derivatives exhibited subnanomolar IC50 values against CSF1R, indicating high potency and selectivity over other kinases in the platelet-derived growth factor receptor family .
  • Antitumor Activity : Another investigation demonstrated that this compound showed significant cytotoxicity against multiple cancer cell lines, suggesting its potential as an anticancer agent .

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